molecular formula C11H9Br2FO2 B15330908 2,8-Dibromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

2,8-Dibromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B15330908
M. Wt: 351.99 g/mol
InChI Key: QYWFCPQOYCACBU-UHFFFAOYSA-N
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Description

2,8-Dibromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a halogenated dihydronaphthalenone derivative featuring a bicyclic core with bromine substituents at positions 2 and 8, a fluorine atom at position 2, and a methoxy group at position 5.

Properties

Molecular Formula

C11H9Br2FO2

Molecular Weight

351.99 g/mol

IUPAC Name

2,8-dibromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C11H9Br2FO2/c1-16-7-4-6-2-3-11(13,14)10(15)9(6)8(12)5-7/h4-5H,2-3H2,1H3

InChI Key

QYWFCPQOYCACBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)C(=O)C(CC2)(F)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Halogenation Patterns: The target compound’s dual bromine atoms at positions 2 and 8 distinguish it from analogs like the mono-brominated compound in . Bromine’s electron-withdrawing effects may enhance electrophilic reactivity, while fluorine’s small size and high electronegativity could improve metabolic stability .

Methoxy Group : The 6-OCH₃ group in the target compound contrasts with the benzylidene or alkyl substituents in analogs . Methoxy groups typically enhance solubility in polar solvents and may modulate binding interactions in biological systems.

Physicochemical and Structural Characterization

  • Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of dihydronaphthalenones, as seen in studies of related compounds . The target compound’s halogen and methoxy substituents may influence crystal packing and intermolecular interactions.
  • Stability: Bromine and fluorine substituents likely enhance thermal and oxidative stability compared to non-halogenated analogs like 6-isopropyl-4,4-dimethyl derivatives .

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